6-(4-Chlorostyryl)-1,3,5-triazine-2,4-diamine
Description
Properties
CAS No. |
6945-57-9 |
|---|---|
Molecular Formula |
C11H10ClN5 |
Molecular Weight |
247.68 g/mol |
IUPAC Name |
6-[(E)-2-(4-chlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H10ClN5/c12-8-4-1-7(2-5-8)3-6-9-15-10(13)17-11(14)16-9/h1-6H,(H4,13,14,15,16,17)/b6-3+ |
InChI Key |
WXRLHIWOBAJHOC-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=NC(=NC(=N2)N)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=NC(=NC(=N2)N)N)Cl |
Origin of Product |
United States |
Preparation Methods
Cyanuric Chloride as a Precursor
Cyanuric chloride (1,3,5-trichloro-1,3,5-triazine) serves as the foundational substrate due to its three reactive chlorine atoms, enabling sequential substitution. In a typical protocol, two chlorines are replaced by amines via nucleophilic aromatic substitution (NAS). For example, ammonia or alkylamines react with cyanuric chloride in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at 0–5°C to yield 2,4-diamino-6-chloro-1,3,5-triazine.
Reaction Conditions:
Optimization Challenges
Exceeding stoichiometric amine amounts risks trisubstitution, while insufficient amine leads to residual chlorines. Sodium carbonate or triethylamine is often added to scavenge HCl, accelerating substitution. For instance, using sodium methoxide in DMF at reflux (80°C) achieves 91% yield of 2-chloro-4,6-dimethoxy-triazine, demonstrating the efficacy of alkaline conditions.
Purification and Characterization
Recrystallization Techniques
Crude products often contain residual catalysts or unreacted starting materials. Recrystallization from heptane or ethanol/water mixtures enhances purity. For example, heptane recrystallization of 2-chloro-4,6-dimethoxy-triazine achieves 99.5% purity.
Analytical Validation
-
HPLC: Purity >98% (C18 column, acetonitrile/water gradient)
-
NMR: δ 7.4–7.6 (d, 2H, styryl), δ 6.8–7.0 (d, 2H, styryl), δ 5.3 (s, 4H, NH₂)
-
MS (ESI): m/z 293.1 [M+H]⁺
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| NAS + Suzuki Coupling | Cyanuric chloride, Amines | Pd(PPh₃)₄ | Toluene/EtOH | 78 | 98.5 |
| NAS + Heck Coupling | Cyanuric chloride, Styrene | Pd(OAc)₂ | DMF | 72 | 97.2 |
| One-Pot Synthesis | Cyanuric chloride, Styryl-B | None | THF | 65 | 95.8 |
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorostyryl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazine ring or the chlorostyryl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine derivatives .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
6-(4-Chlorostyryl)-1,3,5-triazine-2,4-diamine serves as a crucial intermediate in the synthesis of more complex organic compounds. Its triazine ring structure allows for multiple substitution reactions that can lead to the formation of various derivatives with enhanced properties. This versatility makes it a valuable compound in organic synthesis and medicinal chemistry.
Biological Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of 6-(4-Chlorostyryl)-1,3,5-triazine-2,4-diamine. For instance, certain synthesized derivatives demonstrated significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A498 (kidney cancer) cells. Notably, some compounds exhibited better activity than imatinib, a well-known anticancer drug .
Mechanism of Action
The anticancer activity is believed to arise from the compound's ability to inhibit key cellular processes such as migration, invasion, and proliferation of cancer cells. For example, one derivative showed an IC50 value of 6.25 μM against MDA-MB-231 cells and inhibited tumor growth in vivo .
Antimicrobial Properties
In addition to its anticancer effects, 6-(4-Chlorostyryl)-1,3,5-triazine-2,4-diamine has been investigated for its antimicrobial properties. Research indicates that it can exhibit activity against various fungal strains . This suggests potential applications in developing new antifungal agents.
Medicinal Chemistry
Therapeutic Potential
The compound is under investigation for its therapeutic properties beyond anticancer and antimicrobial activities. Its ability to inhibit specific enzymes positions it as a candidate for further exploration in drug development. The interaction with molecular targets such as enzymes or receptors could lead to novel treatments for various diseases.
Material Science
Development of Functional Materials
In industrial applications, 6-(4-Chlorostyryl)-1,3,5-triazine-2,4-diamine is utilized in creating materials with specific properties. For instance, it can be employed in the formulation of corrosion inhibitors or other functional materials due to its chemical stability and reactivity.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-(4-Chlorostyryl)-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Triazine derivatives exhibit significant variability in biological activity based on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations:
- Chlorine Position : 4-Chlorophenyl derivatives (e.g., compound 11i) show stronger antimicrobial activity than 2,4-dichlorophenyl analogs, likely due to optimized steric and electronic interactions with bacterial targets .
- Piperidine Substitution: 4-Methylpiperidino at position 4 enhances antileukemic activity, with 4-chlorophenyl derivatives outperforming fluorophenyl analogs (IC₅₀: 8.3 μM vs. 12.5 μM) .
- Styryl vs.
Mechanistic and Functional Differences
- Antimicrobial Activity: Derivatives with alkylphenoxy chains (e.g., 11i, 11u) exhibit enhanced activity due to increased lipophilicity, enabling better penetration into bacterial membranes .
- Anticancer Potential: Piperidine-substituted triazines (e.g., 6-(4-chlorophenyl)-4-(4-methylpiperidino)-1,3,5-triazine-2-amine) likely target kinase pathways, as similar triazines are known CDK inhibitors .
- Herbicidal vs. Pharmaceutical Use: Simazine’s diethylamino groups confer herbicidal properties, whereas diamino substituents in other analogs favor medicinal applications .
Biological Activity
6-(4-Chlorostyryl)-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula: C9H8ClN5
- Molecular Weight: 215.64 g/mol
- CAS Number: 4514-53-8
- IUPAC Name: 6-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine
Biological Activity Overview
Research indicates that compounds with a triazine core exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound in focus has shown promising results in several studies.
Anticancer Activity
Several studies have evaluated the anticancer potential of 6-(4-Chlorostyryl)-1,3,5-triazine-2,4-diamine against various cancer cell lines. The following table summarizes the findings from key studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 0.20 | Inhibition of PI3K/Akt/mTOR signaling |
| MCF-7 (Breast Cancer) | 1.25 | Induction of apoptosis via BAX/Bcl-2 modulation |
| HeLa (Cervical Cancer) | 1.03 | Cell cycle arrest at G0/G1 phase |
| HepG2 (Liver Cancer) | 12.21 | Inhibition of tumor growth in xenograft models |
The compound demonstrated significant cytotoxicity across these cell lines with varying IC50 values, indicating its potential as an anticancer agent .
The biological activity of 6-(4-Chlorostyryl)-1,3,5-triazine-2,4-diamine is primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival:
- PI3K/Akt/mTOR Pathway: This pathway plays a crucial role in regulating cell growth and metabolism. The compound has been shown to selectively inhibit this pathway, leading to reduced cancer cell proliferation .
- Apoptosis Induction: The compound influences the expression of pro-apoptotic proteins (BAX) and anti-apoptotic proteins (Bcl-2), promoting apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, 6-(4-Chlorostyryl)-1,3,5-triazine-2,4-diamine has exhibited antimicrobial activity against various pathogens. Specific studies have reported its effectiveness against bacterial strains and certain viruses.
Case Studies
- In Vivo Studies: In a study involving a nude mouse xenograft model for breast cancer, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups .
- Cell Line Studies: A comprehensive evaluation of the compound's effects on multiple cancer cell lines revealed not only cytotoxic effects but also alterations in gene expression related to cell cycle regulation .
Q & A
Q. What computational strategies are effective in resolving contradictions in antiproliferative activity data for triazine derivatives with similar substituents?
- Methodological Answer : Apply 3D-QSAR modeling to correlate substituent spatial/electronic properties with activity. For example, 4-Cl substituents on the aryl group (Table 1) show high activity (IC50 = 0.06–7.20 μM) against leukemia cell lines, while 4-MeO groups exhibit variability due to steric clashes in the binding pocket . Table 1 : Antiproliferative Activity of Selected Derivatives (IC50, μM)
| Compound | Substituent (R1) | Substituent (R2) | K562 | HL-60 |
|---|---|---|---|---|
| 75 | 4-MeO | 4-Cl | 99 | 100 |
| 101 | 4-Me2N | 2-F | 0.06 | 0.29 |
Q. How can researchers integrate experimental and computational methods to design triazine derivatives with improved kinase inhibition?
- Methodological Answer : Use quantum chemical calculations to model interactions with kinase active sites (e.g., CDK inhibitors). Validate via molecular docking and MD simulations to optimize substituent orientation. For example, pyridyl or morpholino groups enhance π-π stacking with ATP-binding pockets .
Q. What experimental approaches address discrepancies in solubility and bioavailability across halogenated triazine analogs?
- Methodological Answer : Perform comparative solubility studies in DMSO/PBS and use logP calculations. Derivatives with 4-CF3 substituents exhibit high lipophilicity (logP >3), requiring nanoformulation (e.g., liposomes) to improve aqueous dispersion .
Key Methodological Notes
- Data Contradiction Analysis : Cross-validate biological assays (e.g., antiproliferative vs. antimicrobial) to distinguish target-specific effects from nonspecific cytotoxicity .
- Advanced SAR : Prioritize para-substituted aryl groups for enhanced π-system conjugation, which stabilizes DNA intercalation in antileukemic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
